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Compound of Interest

Compound Name: 6-Ethyl-3-formylchromone

Cat. No.: B1349945

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 6-Ethyl-3-
formylchromone, a benzopyran derivative, using Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopy.[1][2] As a bicyclic heterocyclic molecule, precise structural
confirmation is critical for its application in research and development, including its use as an
intermediate in the synthesis of bioactive molecules.[2][3] This document outlines detailed
experimental protocols and presents an analysis of the expected spectral data to facilitate its
unambiguous identification.

Molecular Structure and Properties

Systematic Name: 6-Ethyl-4-ox0-4H-1-benzopyran-3-carboxaldehyde[1][2]
e Synonyms: 6-Ethyl-4-oxo-4H-chromene-3-carbaldehyde[3]

e Molecular Formula: C12H1003[1][2]

e Molecular Weight: 202.21 g/mol [1][2]

e CAS Number: 42059-78-9[1][2]

o Appearance: Yellow crystalline solid[3]

e Melting Point: 108-110 °C[2]
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Figure 1. Chemical Structure of 6-Ethyl-3-
formylchromone.

Experimental Protocols

The following sections detail the methodologies for acquiring NMR and IR spectra for 6-Ethyl-
3-formylchromone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

Sample Preparation:

Weigh approximately 10-25 mg of 6-Ethyl-3-formylchromone for *H NMR and 50-100 mg
for 3C NMR.[4]

o Transfer the solid sample into a clean, dry vial.

e Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCIs), which
is a common choice for many organic molecules.[4]

o Ensure the sample is fully dissolved. If particulates are present, filter the solution through a
pipette with a small glass wool plug into a clean NMR tube to prevent distortion of the
magnetic field.

o The final solution depth in the NMR tube should be approximately 50 mm.[5]
1H and 3C NMR Data Acquisition:

e The NMR spectrometer is tuned to the appropriate frequencies for *H and 3C nuclei.
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e The sample is locked using the deuterium signal from the solvent, and the magnetic field is
shimmed to optimize homogeneity.[6]

o For 3C NMR, a standard single-pulse experiment with proton decoupling (e.g., zgpg30) is
typically used to produce a spectrum where each unique carbon appears as a singlet.[6]

o A sufficient relaxation delay (D1) of 1-2 seconds is set between scans to allow for full
magnetization recovery, though longer delays may be needed for quantitative analysis.[6]

e The acquired data (Free Induction Decay - FID) is processed using a Fourier transform,
followed by phase and baseline correction to yield the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based
on their characteristic vibrational frequencies. The KBr pellet method is a standard technique
for analyzing solid samples.[7]

Sample Preparation (KBr Pellet Method):

Gently grind 1-2 mg of the 6-Ethyl-3-formylchromone sample into a fine powder using a
clean, dry agate mortar and pestle.[8]

o Add approximately 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder
to the mortar.[8] KBr is hygroscopic and should be dried in an oven at ~110°C for several
hours and stored in a desiccator before use to avoid moisture interference in the spectrum.

[719]

e Thoroughly mix the sample and KBr by gentle grinding until a homogeneous mixture is
obtained.[7]

o Transfer the mixture into a pellet-forming die and press it using a hydraulic press at 8-10 tons
of pressure for 1-2 minutes.[7][9] Using a vacuum during pressing helps remove trapped air
and improves pellet transparency.[7]

o Carefully eject the thin, transparent, or uniformly translucent pellet from the die and place it
in the spectrometer's sample holder.[7]
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Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the NMR and IR
characterization of 6-Ethyl-3-formylchromone, based on its structure and data from
analogous compounds.

'H NMR Spectral Data (Predicted)

Solvent: CDCls, Reference: TMS at 0.00 ppm.

Chemical Shift ()

Multiplicity Integration Assignment

ppm

~10.2 s (singlet) 1H -CHO (aldehyde H)

~8.5 s (singlet) 1H H-2

~8.1 d (doublet) 1H H-5

~7.6 dd (d-doublet) 1H H-7

~7.5 d (doublet) 1H H-8

~2.8 g (quartet) 2H -CHz2-CHs

~1.3 t (triplet) 3H -CH2-CHs
Interpretation:

e The highly deshielded singlet around 10.2 ppm is characteristic of an aldehyde proton.
e The singlet at ~8.5 ppm corresponds to the proton at the C-2 position of the chromone ring.

e The aromatic protons on the benzene ring appear between 7.5 and 8.1 ppm, with splitting
patterns determined by their neighboring protons.

o The ethyl group at the C-6 position is identified by a quartet for the methylene (-CHz) protons
coupled to the methyl group, and a triplet for the methyl (-CHs) protons coupled to the
methylene group.
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3C NMR Spectral Data (Predicted)

Solvent: CDCIs, Reference: CDCls at 77.16 ppm.

Chemical Shift (6) ppm

Assignment

~188 -CHO (aldehyde C)
~176 C-4 (ketone C=0)
~158 C-2

~155 C-8a

~140 C-6

~135 C-7

~125 C-5

~124 C-4a

~119 C-3

~118 C-8

~28 -CH2-CHs

~15 -CH2-CHs

Interpretation:

e The spectrum shows 12 distinct carbon signals, consistent with the molecular formula.

e The two signals in the downfield region (~188 and ~176 ppm) are assigned to the aldehyde

and ketone carbonyl carbons, respectively.

e Signals in the 118-158 ppm range correspond to the eight sp? hybridized carbons of the

aromatic and pyrone rings.

e The two upfield signals (~28 and ~15 ppm) are characteristic of the sp? hybridized carbons of

the ethyl group.
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ET-IR Spectral Data (Predicted)

Wavenumber (cm—?) Intensity Assignment
~3080-3050 Medium C-H stretch (Aromatic)
) C-H stretch (Aliphatic -CHz-, -

~2970-2850 Medium

CHs)

C-H stretch (Aldehyde, Fermi
~2820, ~2720 Weak

resonance doublet)
~1690 Strong C=0 stretch (Aldehyde)
~1655 Strong C=0 stretch (y-pyrone ketone)
~1610, ~1580 Strong C=C stretch (Aromatic ring)
~1250 Strong C-O-C stretch (Aryl ether)

Interpretation:

e The presence of two strong carbonyl absorption bands is a key feature, confirming the
aldehyde (~1690 cm~1) and the y-pyrone ketone (~1655 cm~1) functional groups.

e The weak bands around 2820 and 2720 cm~! are characteristic of the C-H stretch of an
aldehyde proton.

» Absorptions for aromatic and aliphatic C-H stretching are observed in their expected regions.

e The strong band around 1250 cm~1 corresponds to the aryl ether linkage within the
chromone ring system.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like 6-Ethyl-3-formylchromone.
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Spectroscopic Characterization Workflow

Obtain Pure Sample
(6-Ethyl-3-formylchromone)

Sample Preparation
(for NMR and IR)

Spectroscopic Analysis

1H & 3C NMR FT-IR
Spectroscopy Spectroscopy

Data Processing
(FT, Baseline Correction, etc.)

Spectral Interpretation
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Workflow for the characterization of 6-Ethyl-3-formylchromone.

Conclusion
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The combined application of *H NMR, 3C NMR, and FT-IR spectroscopy provides a powerful
and definitive method for the structural characterization of 6-Ethyl-3-formylchromone. 1H and
13C NMR precisely map the carbon-hydrogen framework, while FT-IR confirms the presence
and nature of key functional groups, including the distinct aldehyde and ketone carbonyls. The
data and protocols presented in this guide serve as a robust resource for researchers to verify
the identity, purity, and structural integrity of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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